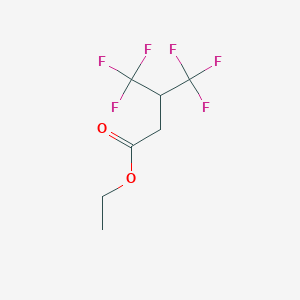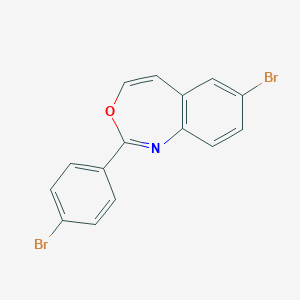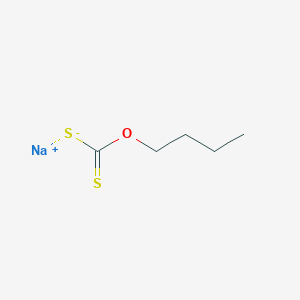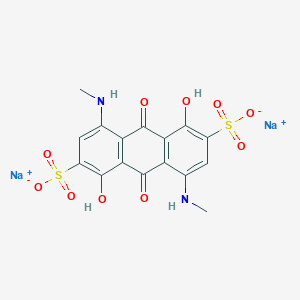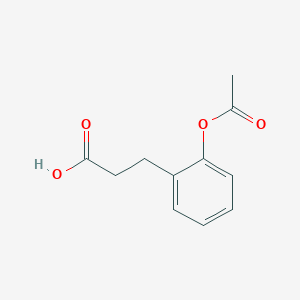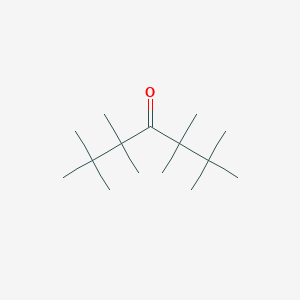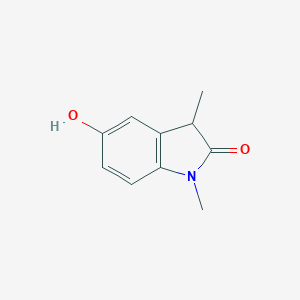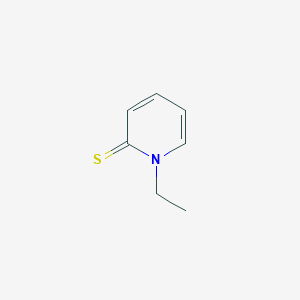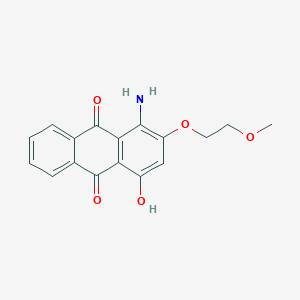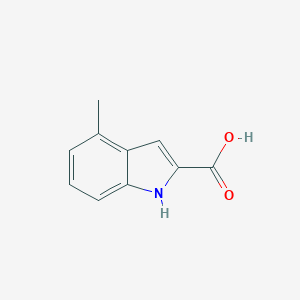
4-Methyl-1H-indole-2-carboxylic acid
Übersicht
Beschreibung
“4-Methyl-1H-indole-2-carboxylic acid” is a chemical compound with the empirical formula C10H9NO2 . It is a derivative of indole, which is a significant heterocyclic system in natural products and drugs .
Synthesis Analysis
The synthesis of indole derivatives, including “4-Methyl-1H-indole-2-carboxylic acid”, has been the focus of many researchers due to their biological properties and potential as pharmaceutical compounds . The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Molecular Structure Analysis
The molecular structure of “4-Methyl-1H-indole-2-carboxylic acid” consists of a benzene ring fused to a pyrrole ring, with a methyl group attached to the 4-position of the indole ring and a carboxylic acid group attached to the 2-position .
Chemical Reactions Analysis
Indole derivatives, including “4-Methyl-1H-indole-2-carboxylic acid”, have been shown to undergo various chemical reactions. For instance, in the presence of gastric acid, indole-3-carbinol (I3C) and indole-3-acetonitrile (I3ACN) undergo nonenzymatic acid condensation reactions to generate additional compounds .
Physical And Chemical Properties Analysis
The molecular weight of “4-Methyl-1H-indole-2-carboxylic acid” is 175.18 g/mol . Other physical and chemical properties such as density, melting point, and boiling point are not explicitly mentioned in the retrieved papers.
Wissenschaftliche Forschungsanwendungen
Medicine: Antiviral and Anticancer Applications
4-Methyl-1H-indole-2-carboxylic acid derivatives have been studied for their potential in treating viral infections and cancer. Indole compounds, including this one, are known to possess antiviral activities, particularly against influenza A and Coxsackie B4 virus . Additionally, they have been explored for their anticancer properties due to their ability to interact with various biological pathways involved in tumor growth and metastasis .
Agriculture: Plant Growth Regulation
In agriculture, indole derivatives play a crucial role as plant growth regulators. Compounds like 4-Methyl-1H-indole-2-carboxylic acid can be involved in the synthesis of plant hormones such as indole-3-acetic acid, which is vital for plant development and growth .
Materials Science: Synthesis of Novel Materials
The indole ring is a significant component in the synthesis of new materials. Its derivatives are used to create compounds with unique physical and chemical properties, which can be applied in the development of advanced materials for various technological applications .
Environmental Science: Ecotoxicology Studies
Indole derivatives are also important in environmental science, particularly in ecotoxicology. They are used to study the impact of environmental pollutants on living organisms and to develop strategies for pollution control and remediation .
Biochemistry: Enzyme Inhibition
In biochemistry, 4-Methyl-1H-indole-2-carboxylic acid is used to study enzyme inhibition. It serves as a scaffold for synthesizing inhibitors that can modulate enzyme activity, which is crucial for understanding metabolic pathways and designing drugs .
Pharmacology: Drug Development
This compound is valuable in pharmacology for drug development. Its structure is key in creating new pharmacophores for the treatment of various diseases, including neurological disorders and metabolic diseases .
Chemical Synthesis: Heterocyclic Chemistry
4-Methyl-1H-indole-2-carboxylic acid is instrumental in heterocyclic chemistry. It is used in the synthesis of complex organic compounds, particularly those containing the indole moiety, which is a core structure in many natural products and pharmaceuticals .
Analytical Chemistry: Chromatography and Spectroscopy
Lastly, in analytical chemistry, derivatives of 4-Methyl-1H-indole-2-carboxylic acid are used as standards and reagents in chromatography and spectroscopy. These techniques are essential for the qualitative and quantitative analysis of substances in various samples .
Zukünftige Richtungen
Future research on “4-Methyl-1H-indole-2-carboxylic acid” and other indole derivatives could focus on further exploring their biological activities and potential applications in the treatment of various diseases. For instance, indole derivatives have been shown to inhibit the production of β-amyloid, an important factor in the pathogenesis of Alzheimer’s disease . Additionally, new synthetic strategies and structural optimizations could be investigated to enhance the biological activities of these compounds .
Wirkmechanismus
Target of Action
It is known that indole derivatives, which include 4-methyl-1h-indole-2-carboxylic acid, bind with high affinity to multiple receptors . These receptors are involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been reported to inhibit the replication of viruses, suggesting that they may interfere with viral replication pathways .
Result of Action
Indole derivatives are known to have various biological activities, suggesting that they can cause a range of molecular and cellular effects . For instance, some indole derivatives have been reported to inhibit the replication of viruses .
Action Environment
It is known that the biological activity of indole derivatives can be influenced by various factors, including the presence of other compounds, the ph of the environment, and temperature .
Eigenschaften
IUPAC Name |
4-methyl-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-3-2-4-8-7(6)5-9(11-8)10(12)13/h2-5,11H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMSCXKCJGFIXDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(NC2=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397998 | |
| Record name | 4-Methyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1H-indole-2-carboxylic acid | |
CAS RN |
18474-57-2 | |
| Record name | 4-Methyl-1H-indole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18474-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methyl-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 4-Methyl-1H-indole-2-carboxylic acid in the context of Urotensin II receptor antagonism?
A1: While the provided research [] doesn't directly focus on 4-Methyl-1H-indole-2-carboxylic acid itself, it highlights the compound's role as a critical component within a larger molecule. This larger molecule, 1-(3-carbamimidoyl-benzyl)-4-methyl-1H-indole-2-carboxylic acid (naphthalen-1-ylmethyl)amide, was identified as a promising lead compound for Urotensin II receptor antagonism. The study emphasizes that this compound, incorporating the 4-Methyl-1H-indole-2-carboxylic acid structure, effectively antagonizes the biological activity of Urotensin II in vitro with an IC50 of 400 nM. []
Q2: How was the 1-(3-carbamimidoyl-benzyl)-4-methyl-1H-indole-2-carboxylic acid (naphthalen-1-ylmethyl)amide identified as a potential Urotensin II receptor antagonist?
A2: The researchers utilized a multi-step approach:
- Structure-Activity Relationship (SAR) Studies: They investigated 25 Urotensin II peptide analogues to determine the essential amino acid side chains for receptor activation. They found that Trp-7, Lys-8, and Tyr-9 were crucial. []
- Pharmacophore Model: Using the nuclear magnetic resonance (NMR) derived solution structure of Urotensin II, they created a three-point pharmacophore model representing the key binding features. []
- Virtual Screening: This pharmacophore model was then employed to screen the Aventis compound repository for non-peptidic molecules potentially mimicking the critical interactions of Urotensin II with its receptor. This led to the identification of 1-(3-carbamimidoyl-benzyl)-4-methyl-1H-indole-2-carboxylic acid (naphthalen-1-ylmethyl)amide. []
- In vitro Validation: The identified compound was then tested in a functional fluorometric imaging plate reader assay and demonstrated significant antagonism of Urotensin II activity. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

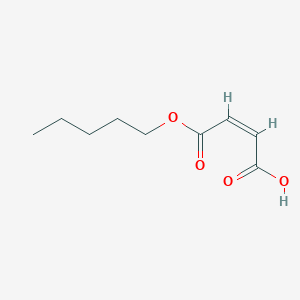

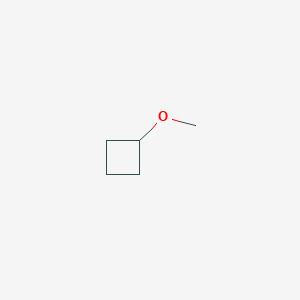
![1,4-Diazaspiro[4.5]decane](/img/structure/B91623.png)
